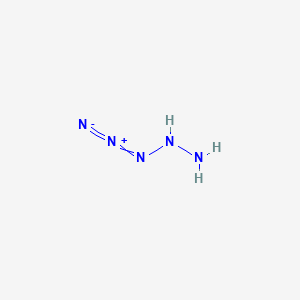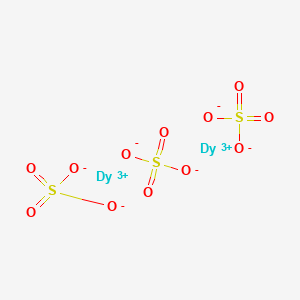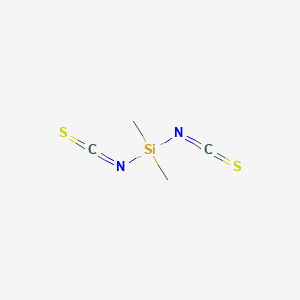
Azidohydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidohydrazine is a chemical compound with the molecular formula N2H3N3. It is a highly reactive and unstable compound that has found various applications in scientific research. Azidohydrazine is a versatile compound that has been used in the synthesis of various organic compounds, and it has also been used to study the mechanism of action of different biological systems.
Aplicaciones Científicas De Investigación
Azidohydrazine has found various applications in scientific research. It has been used in the synthesis of various organic compounds, including azides, triazoles, and tetrazoles. Azidohydrazine has also been used to study the mechanism of action of different biological systems, including enzymes, proteins, and DNA.
Mecanismo De Acción
The mechanism of action of azidohydrazine involves the formation of reactive nitrogen species, which can react with various biological molecules. Azidohydrazine can react with proteins and enzymes, leading to the inhibition of their activity. It can also react with DNA, leading to the formation of DNA adducts, which can cause DNA damage and mutations.
Biochemical and Physiological Effects:
Azidohydrazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. Azidohydrazine has also been shown to induce DNA damage and mutations, leading to cell death and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azidohydrazine has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various organic compounds, and it has also been used to study the mechanism of action of different biological systems. However, azidohydrazine is a highly reactive and unstable compound, and it requires careful handling and storage. It can also be toxic and hazardous, and it requires proper safety precautions.
Direcciones Futuras
Azidohydrazine has several future directions for scientific research. It can be used in the synthesis of new organic compounds with potential applications in medicine and industry. Azidohydrazine can also be used to study the mechanism of action of different biological systems, including enzymes, proteins, and DNA. Further research is needed to explore the potential applications of azidohydrazine in different fields of science.
Métodos De Síntesis
Azidohydrazine can be synthesized in various ways. One of the commonly used methods is the reaction of hydrazine hydrate with sodium azide in the presence of sulfuric acid. The reaction proceeds as follows:
N2H4.H2O + NaN3 → N2H3N3 + NaOH + H2O
Another method involves the reaction of hydrazine sulfate with sodium azide in the presence of hydrochloric acid. The reaction proceeds as follows:
N2H4.H2SO4 + NaN3 + HCl → N2H3N3 + NaHSO4 + H2O
Propiedades
Número CAS |
14546-44-2 |
|---|---|
Nombre del producto |
Azidohydrazine |
Fórmula molecular |
H3N5 |
Peso molecular |
73.06 g/mol |
InChI |
InChI=1S/H3N5/c1-3-5-4-2/h3H,1H2 |
Clave InChI |
DHIGSAXSUWQAEI-UHFFFAOYSA-N |
SMILES |
NNN=[N+]=[N-] |
SMILES canónico |
NNN=[N+]=[N-] |
Otros números CAS |
14546-44-2 |
Sinónimos |
azidohydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















